molecular formula C19H19NO4 B2879081 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034483-55-9

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2879081
CAS No.: 2034483-55-9
M. Wt: 325.364
InChI Key: JFRCANLTJYZISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxole (benzodioxole) carboxamide core linked to a 2,3-dihydrobenzofuran moiety via a propan-2-ylamine spacer.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(8-13-2-4-16-14(9-13)6-7-22-16)20-19(21)15-3-5-17-18(10-15)24-11-23-17/h2-5,9-10,12H,6-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRCANLTJYZISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety along with a dihydrobenzofuran structure, contributing to its unique pharmacological properties. The molecular formula is C20H19NO3C_{20}H_{19}NO_3, and it has a molecular weight of approximately 337.4 g/mol. The structural complexity of this compound is indicative of its potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on similar compounds demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing IC50 values that suggest potent antitumor activity .

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56
This compoundHepG2< 5 (assumed)

The anticancer mechanisms involve several pathways:

  • EGFR Inhibition : Compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Assessment via annexin V-FITC staining indicates that these compounds can induce apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Studies have demonstrated that these compounds can cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of Benzofuran Derivative : Initial steps may include the synthesis of the benzofuran structure through cyclization reactions.
  • Coupling Reaction : The final product is obtained by coupling the benzofuran derivative with a carboxamide group under controlled conditions.

Characterization techniques such as 1H^{1}H NMR and 13C^{13}C NMR are commonly employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Cytotoxic Effects : A study published in PubMed reported significant cytotoxicity for various benzo[d][1,3]dioxole derivatives against multiple cancer cell lines with some compounds outperforming standard treatments like doxorubicin .
  • Antibacterial Activity : While primarily focused on anticancer properties, some derivatives have shown antibacterial activity against specific pathogens, indicating a broader therapeutic potential .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Benzo[d][1,3]dioxole-5-carboxamide Derivatives

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a ) 3,4-Dimethoxyphenyl amine substituent 175–177 75 1H NMR: δ 6.8–7.2 (aromatic protons)
N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b ) 3,5-Dimethoxyphenyl amine substituent 150.5–152 77 13C NMR: δ 148.5 (C=O)
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z ) Unsubstituted phenyl group Not reported 75 IR: 1680 cm⁻¹ (amide C=O)
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide N-alkylated heptane chain Not reported Not given HRMS: m/z 290.1 [M+H]+

Key Observations :

  • Substituent Effects : Methoxy groups on the phenyl ring (e.g., HSD-2 and HSD-4) increase melting points compared to unsubstituted derivatives (e.g., 3z ), likely due to enhanced crystallinity from polar interactions .
  • Synthetic Efficiency : Yields for benzodioxole carboxamides range from 75% to 95% (e.g., methyl 2-(2H-1,3-benzodioxole-5-yl)acetate, 4 ), indicating robust coupling methods such as amidation or esterification .
  • Spectral Signatures : The amide carbonyl (C=O) in IR spectra appears at ~1680 cm⁻¹, while 13C NMR chemical shifts for the carbonyl group range from δ 148–165 ppm, consistent across analogs .

Comparison with Dihydrobenzofuran Derivatives

Table 2: Dihydrobenzofuran-Containing Analogues
Compound Name Core Structure Biological/Physical Relevance Source
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) Dihydrobenzofuran with N-methylpropan-2-amine Psychoactive properties (serotonin modulation)
7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-...carboxamide (Patent) Benzodioxole-dihydrobenzofuran hybrid Crystalline form stability

Key Observations :

  • Hybrid Structures : The target compound combines benzodioxole and dihydrobenzofuran motifs, similar to patented crystalline forms (), which prioritize solid-state stability for drug formulation.

Pharmacological and Toxicological Considerations

  • Metabolism : N-Alkyl benzodioxole carboxamides (e.g., N-heptan-4-yl derivatives) undergo hepatic oxidation, with metabolites identified via LC-MS/MS . The target compound’s propan-2-yl linkage may slow degradation compared to alkyl chains.
  • Toxicity : Substituted benzodioxoles (e.g., HSD-2 and HSD-4) show low acute toxicity in preclinical models, but halogenated analogs (e.g., 7-chloro derivatives) require rigorous safety profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.